8-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Overview
Description
The 1,2,4-triazole ring is a common structure in many pharmaceutical compounds due to its diverse pharmacological properties . It’s often used as a scaffold in drug design, and can exhibit antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves the use of starting materials like succinic anhydride and aminoguanidine hydrochloride . The specific synthesis pathway can depend on the nucleophilicity of the amines used .Molecular Structure Analysis
1,2,4-Triazoles are stable compounds that can exist in two tautomeric forms . They can act as important pharmacophores by interacting with biological receptors due to their dipole character, hydrogen bonding capacity, rigidity, and solubility .Scientific Research Applications
Receptor Affinity and Pharmacological Evaluation
8-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, as part of a broader class of compounds, has been evaluated for its affinity and selectivity profile across various serotonin receptors, including 5-HT1A, 5-HT2A, and cloned 5-HT6 and 5-HT7 receptors. This research led to the identification of compounds with potential psychotropic activity, showing promise for the development of antidepressant and anxiolytic treatments. The modification of arylalkyl/allyl substituents in position 7 of purine-2,6-dione is highlighted as a method for designing new serotonin ligands, suggesting the compound's role in exploring therapeutic avenues for mental health disorders (Chłoń-Rzepa et al., 2013).
Antiviral Activity
In the realm of antiviral research, analogs of this compound have been synthesized and assessed for their efficacy against various viral pathogens. These studies underscore the significance of such compounds in developing novel antiviral agents, showcasing moderate activity against rhinoviruses at non-toxic dosage levels, thus contributing to the ongoing search for effective antiviral drugs (Kim et al., 1978).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
8-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN8O2S/c1-23-11-10(12(26)24(2)16(23)27)25(7-8-5-3-4-6-9(8)17)15(19-11)28-14-20-13(18)21-22-14/h3-6H,7H2,1-2H3,(H3,18,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNPPJUNWZYCPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SC3=NNC(=N3)N)CC4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN8O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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